molecular formula C10H9NO3S B2715786 4-phenyl-1lambda4-thiomorpholine-1,3,5-trione CAS No. 338953-58-5

4-phenyl-1lambda4-thiomorpholine-1,3,5-trione

Cat. No.: B2715786
CAS No.: 338953-58-5
M. Wt: 223.25
InChI Key: JAUSDGLBVLDSDG-UHFFFAOYSA-N
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Description

4-phenyl-1lambda4-thiomorpholine-1,3,5-trione is a heterocyclic compound that features a thiazinane ring with a phenyl group and two keto groups

Scientific Research Applications

4-phenyl-1lambda4-thiomorpholine-1,3,5-trione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-1lambda4-thiomorpholine-1,3,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amine with a thioester, followed by oxidation to form the desired thiazinane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-phenyl-1lambda4-thiomorpholine-1,3,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-phenyl-1lambda4-thiomorpholine-1,3,5-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components .

Comparison with Similar Compounds

    4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its use in oxidation reactions and as a dienophile in cycloaddition reactions.

    4-Phenylurazole: Utilized in the synthesis of various heterocyclic compounds.

    2,5-Dihydro-3,6-di-2-thienyl-pyrrolo [3,4-c]pyrrole-1,4-dione:

Uniqueness: 4-phenyl-1lambda4-thiomorpholine-1,3,5-trione is unique due to its thiazinane ring structure, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-oxo-4-phenyl-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9-6-15(14)7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUSDGLBVLDSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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